Cas no 835-11-0 (Bis(2-hydroxyphenyl)methanone)

Bis(2-hydroxyphenyl)methanone structure
Bis(2-hydroxyphenyl)methanone structure
Productnaam:Bis(2-hydroxyphenyl)methanone
CAS-nummer:835-11-0
MF:C13H10O3
MW:214.216703891754
MDL:MFCD00002217
CID:861579
PubChem ID:87567662

Bis(2-hydroxyphenyl)methanone Chemische en fysische eigenschappen

Naam en identificatie

    • 2,2 -Dihydroxybenzophenone
    • 2,2'-Dihydroxybenzophenone
    • 2.2'-Dihydroxybenzophenone
    • Bis(2-hydroxyphenyl)methanone
    • Benzophenone, 2,2′-dihydroxy- (7CI, 8CI)
    • Bis(2-hydroxyphenyl)methanone (ACI)
    • 2,2′-Dihydroxybenzophenone
    • 2-(2-Hydroxybenzoyl)phenol
    • Bis(2-hydroxyphenyl) ketone
    • MDL: MFCD00002217
    • Inchi: 1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H
    • InChI-sleutel: YIYBRXKMQFDHSM-UHFFFAOYSA-N
    • LACHT: O=C(C1C(O)=CC=CC=1)C1C(O)=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 214.06300
  • Monoisotopische massa: 214.062994
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 2
  • Complexiteit: 228
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 14
  • Topologisch pooloppervlak: 57.5
  • XLogP3: nothing

Experimentele eigenschappen

  • Kleur/vorm: Lemon yellow flake or prismatic crystals, irritating.
  • Dichtheid: 1.1956 (rough estimate)
  • Smeltpunt: 61.0 to 64.0 deg-C
  • Kookpunt: 333°C (estimate)
  • Vlampunt: 166.8°C
  • Brekindex: 1.5090 (estimate)
  • PSA: 57.53000
  • LogboekP: 2.32880
  • Oplosbaarheid: Soluble in ethanol, ether and chloroform, insoluble in water

Bis(2-hydroxyphenyl)methanone Beveiligingsinformatie

Bis(2-hydroxyphenyl)methanone Douanegegevens

  • HS-CODE:2914501900
  • Douanegegevens:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Bis(2-hydroxyphenyl)methanone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257994-25g
Bis(2-hydroxyphenyl)methanone
835-11-0 97%
25g
¥1179.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1099-10G
2,2'-Dihydroxybenzophenone
835-11-0 >99.0%(GC)
10g
¥450.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257994-100g
Bis(2-hydroxyphenyl)methanone
835-11-0 97%
100g
¥4076.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UA110-1g
Bis(2-hydroxyphenyl)methanone
835-11-0 98%
1g
163CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DV110-5g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
5g
544CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UA110-25g
Bis(2-hydroxyphenyl)methanone
835-11-0 98%
25g
1969CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-1g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
1g
204.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-200mg
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
200mg
55.0CNY 2021-08-06
eNovation Chemicals LLC
D747830-25g
2,2-Dihydroxybenzophenone
835-11-0 99.0%
25g
$155 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-230774-5 g
2,2'-Dihydroxybenzophenone,
835-11-0 ≥98%
5g
¥722.00 2023-07-11

Bis(2-hydroxyphenyl)methanone Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Potassium persulfate Catalysts: Palladium diacetate Solvents: Dichloromethane ,  Trifluoroacetic acid ;  12 h, 80 °C
Referentie
Pd-Catalyzed Enantioselective C-H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines
Chu, Ling; et al, Journal of the American Chemical Society, 2013, 135(44), 16344-16347

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Referentie
Xanthones in heterocyclic synthesis. An efficient route for the synthesis of C-3 o-hydroxyaryl substituted 1,2-benzisoxazoles and their N-oxides, potential scaffolds for angiotensin(II) antagonist hybrid peptides
Gardikis, Yiannis; et al, Heterocycles, 2011, 83(5), 1077-1091

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  8 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  12 h, reflux
Referentie
2,2'-Dihydroxybenzophenones and their carbonyl N-analogues as inhibitor scaffolds for MDR-involved human glutathione transferase isoenzyme A1-1
Perperopoulou, Fereniki D.; et al, Bioorganic & Medicinal Chemistry, 2014, 22(15), 3957-3970

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Water Catalysts: Palladium Solvents: Dimethylacetamide ;  48 h, 110 °C
Referentie
Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water
Zhang, Jin; et al, Organic Letters, 2022, 24(5), 1152-1157

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Cupric acetate ,  Sodium carbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  16 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Rh-catalyzed direct synthesis of 2,2'-dihydroxybenzophenones and xanthones
Rao, Maddali L. N.; et al, RSC Advances, 2016, 6(79), 75505-75511

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Rhodium-Catalyzed Directing-Group-Assisted Aldehydic C-H Arylations with Aryl Halides
Rao, Maddali L. N.; et al, European Journal of Organic Chemistry, 2017, 2017(34), 5080-5093

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 6 h, 10 °C; 6 h, rt
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Routes 13

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Routes 14

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Water
Referentie
Complete chiral induction from enantiopure 1,2-diamines to benzophenone-based achiral bisphosphane ligands in Noyori-type RuII catalysts
Jing, Qing; et al, European Journal of Organic Chemistry, 2006, (16), 3606-3616

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

Synthetic Routes 18

Reactievoorwaarden
1.1 Catalysts: Boron trichloride Solvents: Dichloromethane ;  8 h, 22 °C
Referentie
Boron Trichloride
Miyaura, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 19

Reactievoorwaarden
Referentie
1-Phenylnaphthalenes II. The cyclization of ethyl hydrogen γ-γ-di-o-methoxyphenyl- and γ,γ-di-p-methoxyphenylitaconate to the corresponding 1-phenylnaphthalenes
Baddar, F. G.; et al, Journal of the Chemical Society, 1955, 1714, 1714-18

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Cuprous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 80 °C
Referentie
Pd/Cu-cocatalyzed aerobic oxidative carbonylative homocoupling of arylboronic acids and CO: A highly selective approach to diaryl ketones
Ren, Long; et al, Chemistry - An Asian Journal, 2014, 9(9), 2411-2414

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Ethanol ;  3 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Routes 22

Reactievoorwaarden
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Bis(2-hydroxyphenyl)methanone Raw materials

Bis(2-hydroxyphenyl)methanone Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:835-11-0)Bis(2-hydroxyphenyl)methanone
A1207203
Zuiverheid:99%/99%
Hoeveelheid:25g/100g
Prijs ($):164.0/654.0